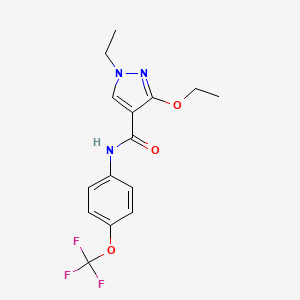

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Structural Analysis and Geometric Parameters

Studies on related pyrazole derivatives reveal insights into the structural and geometric aspects of similar compounds. For instance, the investigation of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides highlighted the envelope conformation of the pyrazoline ring and its coplanarity with adjacent phenyl rings, showcasing the importance of geometric parameters in determining molecular interactions and stability (Köysal et al., 2005).

Synthesis and Chemical Reactions

Research on the synthesis of pyrazole derivatives, such as the regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, provides valuable methodologies that can be applied to the synthesis and functionalization of 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide. These synthetic strategies are crucial for creating compounds with desired properties and functionalities (Ashton & Doss, 1993).

Herbicidal Activity

A study on pyrazole-4-carboxamide derivatives demonstrated their herbicidal activity against various weeds, emphasizing the impact of substituents on biological activity. This research suggests potential agricultural applications for similar pyrazole carboxamide compounds, including 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide, by tailoring their chemical structure to enhance selectivity and efficacy (Ohno et al., 2004).

Cross-Coupling Reactions and Cyclization

The use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles underlines the versatility of pyrazole carboxylates in organic synthesis. These reactions enable the construction of complex pyrazole-containing frameworks, offering a pathway for the development of novel compounds with diverse applications (Arbačiauskienė et al., 2011).

Microwave-Assisted Amidation

The microwave-assisted direct amidation of pyrazole carboxylates demonstrates an efficient approach to modifying the carboxamide moiety, which is a common structural feature in many biologically active compounds. This method can be applied to the synthesis and functionalization of 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide to explore its potential applications (Milosevic et al., 2015).

properties

IUPAC Name |

3-ethoxy-1-ethyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O3/c1-3-21-9-12(14(20-21)23-4-2)13(22)19-10-5-7-11(8-6-10)24-15(16,17)18/h5-9H,3-4H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQZQYFKRCPGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2544601.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2544603.png)

![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2544604.png)

![1-(2-fluoropyridine-4-carbonyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2544609.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2544613.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2544617.png)

![Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B2544620.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2544622.png)